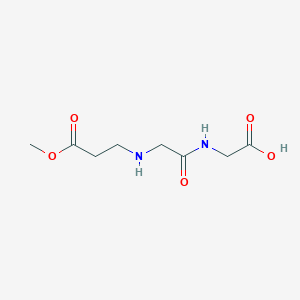
N-(3-Methoxy-3-oxopropyl)glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxy-3-oxopropyl)glycylglycine is a compound that belongs to the class of dipeptides It is a derivative of glycylglycine, which is the simplest peptide consisting of two glycine molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-3-oxopropyl)glycylglycine can be achieved through the reaction of glycylglycine with 3-methoxy-3-oxopropyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-3-oxopropyl)glycylglycine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-carboxy-3-oxopropyl)glycylglycine.
Reduction: Formation of N-(3-hydroxy-3-oxopropyl)glycylglycine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Methoxy-3-oxopropyl)glycylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and peptidomimetics.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Used in the development of novel materials with specific properties such as biocompatibility and stimuli-responsiveness.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-3-oxopropyl)glycylglycine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: The simplest dipeptide, consisting of two glycine molecules.
N-(3-tert-butoxy-3-oxopropyl)glycine: A derivative with a tert-butoxy group instead of a methoxy group.
Uniqueness
N-(3-Methoxy-3-oxopropyl)glycylglycine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful for specific applications where these properties are advantageous.
Properties
CAS No. |
106659-80-7 |
|---|---|
Molecular Formula |
C8H14N2O5 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-[[2-[(3-methoxy-3-oxopropyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H14N2O5/c1-15-8(14)2-3-9-4-6(11)10-5-7(12)13/h9H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
NMRWPBRTXQAZLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















